Cas no 4068-78-4 (Methyl 5-chloro-2-hydroxybenzoate)

Methyl 5-chloro-2-hydroxybenzoate is a synthetic organic compound with the molecular formula C₈H₇ClO₃. It is a derivative of salicylic acid, featuring a chloro substituent at the 5-position and a methyl ester group at the carboxyl position. This compound is commonly used as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive hydroxyl and ester functionalities. Its structural properties enable further functionalization, making it valuable for producing active ingredients or specialty chemicals. The chloro and hydroxy groups contribute to its utility in cross-coupling reactions or as a precursor for more complex molecules. It is typically handled under controlled conditions due to its potential reactivity.
Methyl 5-chloro-2-hydroxybenzoate structure
4068-78-4 structure
Product Name:Methyl 5-chloro-2-hydroxybenzoate
CAS No:4068-78-4
MF:C8H7ClO3
MW:186.592381715775
MDL:MFCD00016461
CID:44705
PubChem ID:24850114
Update Time:2025-05-20

Methyl 5-chloro-2-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-chloro-2-hydroxybenzoate
    • 5-CHLORO-2-HYDROXYBENZOIC ACID METHYL ESTER
    • 5-CHLORO METHYLSALICYLATE
    • BUTTPARK 34\07-98
    • METHYL 5-CHLOROSALICYLATE
    • RARECHEM AL BF 0041
    • 5-chloro-2-hydroxy-benzoicacimethylester
    • 5-Chlorosalicylic acid, methyl ester
    • 2-Hydroxy-5-chlorobenzoic acid methyl ester
    • Benzoic acid, 5-chloro-2-hydroxy-, methyl ester
    • Methyl 2-hydroxy-5-chlorobenzoate
    • Z18532286
    • SY061734
    • methyl 5-chloro-2-hydroxyl-benzoate
    • MFCD00016461
    • F3308-3665
    • AKOS000504162
    • SCHEMBL123068
    • CS-W023093
    • 5-Chloro-2-hydroxy-benzoic acid methyl ester
    • Methyl-5-Chloro-2-hydroxylbenzoate
    • AM86951
    • methyl-5-chloro-salicylate
    • CHEBI:194865
    • 5-chlorosalicylic methyl ester
    • A873249
    • methyl-5-chlorosalicylate
    • PS-4485
    • NSC-85495
    • EINECS 223-778-5
    • methyl-5-chloro-2-hydroxybenzoate
    • methyl 5-chloro-2-hydroxy-benzoate
    • UNII-M84L29Z8QR
    • Methyl 5-chlorosalicylate, 97%
    • EN300-50032
    • methyl 5-chloro-salicylate
    • KJWHRMZKJXOWFC-UHFFFAOYSA-N
    • Salicylic acid, 5-chloro-, methyl ester
    • NSC85495
    • NS00030832
    • Methyl5-chloro-2-hydroxybenzoate
    • NCIOpen2_001176
    • Methyl 5-chloro-2-hydroxyebenzoate
    • M84L29Z8QR
    • 5-Chloro-2-hydroxy-benzoicAcidMethylEster-13C,d3
    • DTXSID5063283
    • NSC 85495
    • FT-0628675
    • AN-652/43414006
    • W-106337
    • AC-22837
    • 4068-78-4
    • 5-Chloro-2-hydeoxybenzoic acid methyl ester
    • DB-049632
    • STK387493
    • MDL: MFCD00016461
    • Inchi: 1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
    • InChI Key: KJWHRMZKJXOWFC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(=O)OC)C=1)O

Computed Properties

  • Exact Mass: 186.00800
  • Monoisotopic Mass: 186.008
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 46.5A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.3245 (rough estimate)
  • Melting Point: 46-50 °C (lit.)
  • Boiling Point: 260.5°C at 760 mmHg
  • Flash Point: >230 °F
  • Refractive Index: 1.5250 (estimate)
  • PSA: 46.53000
  • LogP: 1.83220

Methyl 5-chloro-2-hydroxybenzoate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

Methyl 5-chloro-2-hydroxybenzoate Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

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Methyl 5-chloro-2-hydroxybenzoate Suppliers

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(CAS:4068-78-4)Methyl 5-chloro-2-hydroxybenzoate
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Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Methyl 5-chloro-2-hydroxybenzoate Related Literature

Additional information on Methyl 5-chloro-2-hydroxybenzoate

Methyl 5-chloro-2-hydroxybenzoate (CAS No. 4068-78-4): A Comprehensive Overview

Methyl 5-chloro-2-hydroxybenzoate, identified by its CAS number 4068-78-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its ester functional group and halogen substituent, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The structural features of Methyl 5-chloro-2-hydroxybenzoate make it a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.

The molecular structure of Methyl 5-chloro-2-hydroxybenzoate consists of a benzoic acid backbone with a methyl ester at one end and hydroxyl and chloro groups at specific positions. This arrangement imparts unique reactivity, making it a useful building block for further chemical modifications. The presence of the chloro group enhances its electrophilicity, facilitating nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding interactions, influencing its solubility and binding affinity.

In recent years, Methyl 5-chloro-2-hydroxybenzoate has been extensively studied for its role in drug discovery and development. Researchers have explored its potential as a precursor in the synthesis of novel compounds with antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. The< strong>5-chloro substituent plays a crucial role in modulating the bioactivity of these derivatives by enhancing their binding affinity to target proteins.

Moreover, the< strong>2-hydroxy moiety in Methyl 5-chloro-2-hydroxybenzoate contributes to its ability to form hydrogen bonds with biological targets, which is essential for achieving high selectivity in drug design. This feature has been leveraged in the development of small-molecule inhibitors that interact with biological receptors or enzymes with high precision. The compound's versatility has also made it a popular choice for medicinal chemists seeking to optimize lead structures through structure-activity relationship (SAR) studies.

The synthesis of Methyl 5-chloro-2-hydroxybenzoate typically involves the esterification of 5-chloro-2-hydroxybenzoic acid using methanol in the presence of an acid catalyst. This reaction is well-documented and can be performed under mild conditions, ensuring high yields and purity. The ease of synthesis makes this compound an attractive option for both academic research and industrial applications. Additionally, advances in green chemistry have led to the development of more sustainable synthetic routes, reducing waste and energy consumption.

In the realm of pharmaceutical research, Methyl 5-chloro-2-hydroxybenzoate has been utilized in the development of prodrugs designed to improve drug delivery and bioavailability. By incorporating this compound into prodrug formulations, researchers have been able to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs). This approach has shown promise in improving therapeutic outcomes while minimizing side effects.

The compound's< strong>CAS No. 4068-78-4 serves as a unique identifier, ensuring accurate documentation and traceability in chemical databases and regulatory filings. This standardized nomenclature is essential for maintaining consistency across scientific literature and industrial processes. Furthermore, the< strong>Methyl 5-chloro-2-hydroxybenzoate structure has been employed in computational chemistry studies to predict molecular properties and interactions using advanced modeling techniques.

Recent advancements in computational methods have enabled researchers to simulate the behavior of< strong>Methyl 5-chloro-2-hydroxybenzoate within complex biological systems, providing insights into its potential mechanisms of action. These simulations have complemented experimental studies, offering a more holistic understanding of how this compound interacts with biological targets at the molecular level. Such interdisciplinary approaches are crucial for advancing drug discovery efforts and translating laboratory findings into clinical applications.

The agrochemical industry has also recognized the value of< strong>Methyl 5-chloro-2-hydroxybenzoate as a key intermediate in the synthesis of pesticides and herbicides. Its structural features allow for the development of compounds that exhibit potent activity against pests while maintaining environmental safety profiles. By incorporating this compound into novel formulations, researchers aim to address emerging challenges in crop protection while adhering to stringent regulatory standards.

In conclusion, Methyl 5-chloro-2-hydroxybenzoate (CAS No. 4068-78-4) is a multifaceted compound with significant implications across various sectors of chemical research and industrial applications. Its unique structural features make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of molecular interactions continues to evolve, compounds like< strong>Methyl 5-chloro-2-hydroxybenzoate will undoubtedly play a pivotal role in shaping the future of drug discovery and material science.

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(CAS:4068-78-4)Methyl 5-chloro-2-hydroxybenzoate
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Quantity:200kg
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